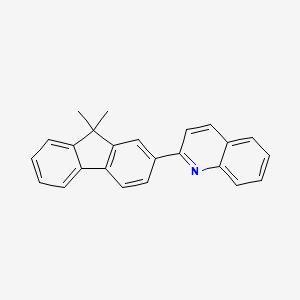

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

Description

Significance of Fluorene (B118485) and Quinoline (B57606) Moieties in Advanced Organic Materials Science

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a highly valued component in organic electronics. Its rigid and planar structure contributes to excellent thermal and chemical stability. researchgate.net The C9 position of the fluorene ring can be readily functionalized, often with two alkyl groups (such as in the 9,9-dimethyl derivative), which enhances solubility and processability without significantly disrupting the electronic conjugation of the fluorene backbone. Fluorene-based materials are renowned for their high photoluminescence quantum yields and good charge transport properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, also possesses a rich chemistry and a range of useful properties for materials science. It can act as a versatile building block for the synthesis of conjugated polymers with potential applications in optoelectronics. tandfonline.com The nitrogen atom in the quinoline ring imparts specific electronic characteristics, and its derivatives have been explored for their electroluminescent properties.

Overview of Conjugated Systems Incorporating Fluorene and Quinoline Units in Contemporary Research

In conjugated systems, alternating single and multiple bonds create a pathway for the delocalization of π-electrons, which is fundamental to the electronic and optical properties of these materials. The incorporation of both electron-donating and electron-accepting units within a single molecule can lead to intramolecular charge transfer (ICT) characteristics, which are highly desirable for many applications.

Fluorene is often considered an electron-rich (donor) unit, while quinoline can act as an electron-accepting moiety. By combining these two, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the bandgap and the emission color of the resulting material. The synthesis of copolymers containing fluorene and quinoline or its isomer quinoxaline (B1680401) has been shown to yield materials with promising blue photoluminescence and electroluminescence, suitable for OLED applications.

Research Context and Academic Scope for 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline Derivatives

Derivatives of this compound are being investigated for their potential in a variety of advanced applications. Research has focused on their synthesis and characterization for use as emitters in OLEDs, where their thermal stability and photophysical properties are of key importance. The 9,9-dimethylfluorene unit provides a stable core with good solubility, while the quinoline moiety can be further functionalized to modulate the electronic properties and solid-state packing of the molecules.

Studies on related fluorene-based chromophores have demonstrated the potential for these materials in the field of nonlinear optics (NLO). nih.gov The ability to create molecules with large first hyperpolarizability (β) is crucial for applications in optical switching and data storage. The push-pull electronic nature of fluorene-quinoline systems makes them attractive candidates for NLO materials.

Table 1: Photophysical Properties of Representative Fluorene-Based Compounds

| Compound Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |

| 2-((7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile | 428 | 510 | Dichloromethane |

| (E)-2-(4-Bromophenyl)-3-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)acrylonitrile | 442 | 525 | Dichloromethane |

| (E)-3-(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-2-(4-nitrophenyl)acrylonitrile | 482 | 560 | Dichloromethane |

Data extracted from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine for nonlinear optical applications. nih.gov

Table 2: Thermal and Electrochemical Properties of a Fluorene-Quinoxaline Copolymer

| Property | Value |

| Decomposition Temperature (Td, 5% weight loss) | 364 °C |

| HOMO Energy Level | -5.7 eV |

| LUMO Energy Level | -2.8 eV |

| Electrochemical Bandgap | 2.9 eV |

Data for a copolymer of 9,9-dioctylfluorene and 6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline, demonstrating the typical thermal stability and energy levels of fluorene-based conjugated polymers.

Table 3: OLED Device Performance of a Quinoline-Based Emitter

| Parameter | Value |

| Emitter | 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative |

| Maximum Emission Wavelength | 410 nm |

| Turn-on Voltage | Not Reported |

| Maximum External Quantum Efficiency (EQE) | Not Reported |

Performance data for a related acridine (B1665455) (a quinoline isomer) derivative, showcasing the potential of such nitrogen-containing heterocycles in OLEDs. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-(9,9-dimethylfluoren-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAXUPYPAMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633585 | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889750-37-2 | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline and Its Analogues

Direct Synthesis Strategies for 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

Direct synthesis approaches, such as multicomponent reactions, can offer an efficient pathway to complex molecules from simple starting materials. For instance, iridium-catalyzed three-component coupling reactions involving an aniline (B41778), an aromatic aldehyde, and an acetaldehyde (B116499) equivalent can produce substituted quinolines. elsevierpure.com While not explicitly detailed for this compound, this strategy could theoretically be adapted by using 2-amino-9,9-dimethylfluorene (B33680) as the aniline component. Another approach involves the copper-catalyzed reaction of heterocyclic N-oxides with Grignard reagents, which allows for the direct introduction of substituents at the C2-position of quinolines. nih.gov

Precursor Synthesis and Functionalization Routes

The 9,9-dimethylfluorene core provides thermal stability and solubility to the final molecule. google.com Its synthesis begins with the parent fluorene (B118485) molecule. The acidic protons at the C9 position are removed by a strong base, followed by alkylation.

A modern, environmentally friendlier method for synthesizing 9,9-dimethylfluorene utilizes dimethyl carbonate as the methylating agent in the presence of a base like sodium hydride or potassium tert-butoxide. google.com This avoids the use of more hazardous reagents like methyl iodide. Once the 9,9-dimethylfluorene core is formed, it must be functionalized at the C2 position to enable coupling. This is typically achieved through bromination to yield 2-bromo-9,9-dimethylfluorene (B1278457) or by converting it into a boronic acid or ester derivative, such as 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is a key substrate for Suzuki-Miyaura coupling. hisunnychem.com

Table 1: Synthesis Methods for 9,9-Dimethylfluorene Derivatives

| Precursor | Reagents | Product | Key Features |

| Fluorene | Dimethyl carbonate, Sodium hydride | 9,9-Dimethylfluorene | Environmentally friendly methylation. google.com |

| 9,9-Dimethylfluorene | N-Bromosuccinimide | 2-Bromo-9,9-dimethylfluorene | Key intermediate for coupling reactions. |

| 2-Bromo-9,9-dimethylfluorene | Bis(pinacolato)diboron, Pd catalyst | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronic ester for Suzuki-Miyaura coupling. |

The quinoline (B57606) portion of the molecule must also be prepared with a suitable functional group for cross-coupling. Halogenated quinolines, particularly 2-chloroquinoline (B121035) or 2-bromoquinoline, are common intermediates. scilit.com These can be synthesized through various classical methods, such as the Gould-Jacobs reaction. Alternatively, quinoline-2-boronic acid or its esters can be prepared to act as the nucleophilic partner in Suzuki-Miyaura reactions. The synthesis of arylated quinolines can begin from substituted anilines, which undergo reaction with reagents like Meldrum's acid and subsequently POCl₃ to yield 4-chloroquinolines, which are then suitable for coupling reactions. researchgate.net

Carbon-Carbon Coupling Reactions and Annulation Strategies

The key step in assembling this compound is the formation of the carbon-carbon bond between the fluorene and quinoline rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. wikipedia.org

The Suzuki-Miyaura reaction is arguably the most prevalent method for synthesizing 2-arylquinolines. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of the title compound, this typically involves the reaction of 2-(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid (or its pinacol (B44631) ester) with 2-chloroquinoline, or conversely, 2-bromo-9,9-dimethylfluorene with quinoline-2-boronic acid. researchgate.netresearchgate.net The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Typical Yield (%) |

| 2-Chloroquinoline | 2-(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid ester | Pd(PPh₃)₄ | K₃PO₄ | THF | 68-82 researchgate.net |

| 2-Bromo-9,9-dimethylfluorene | Quinoline-2-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/Water | >80 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Water | 75-82 researchgate.net |

While the Suzuki-Miyaura reaction forms C-C bonds, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Although not directly used to synthesize the title compound's core structure, it is a crucial methodology for creating analogues where the fluorene and quinoline moieties might be linked through a nitrogen atom or for synthesizing amino-functionalized precursors. nih.govresearchgate.netnih.gov The reaction typically couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a bulky phosphine ligand, and a strong base. wikipedia.orglibretexts.org

More recent strategies for quinoline synthesis involve oxidative annulation, which often utilizes transition-metal-catalyzed C-H bond activation. mdpi.comscilit.com These methods can construct the quinoline ring system directly from simpler precursors. For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can lead to quinoline structures. acs.orgsnnu.edu.cn While these methods provide novel pathways to substituted quinolines, their specific application to generate the 2-(9,9-Dimethyl-9H-fluoren-2-YL) substituent has not been extensively reported. However, the principles of C-H activation and subsequent annulation represent a frontier in developing more atom-economical syntheses for this class of compounds.

Friedlander Condensation and Related Cyclization Methods

The Friedlander synthesis is a cornerstone reaction for the formation of quinoline derivatives. wikipedia.orgorganic-chemistry.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases (e.g., sodium hydroxide), and in some cases, simply by heating the reactants. wikipedia.orgorganicreactions.org

In the context of synthesizing this compound, the Friedlander approach would theoretically involve the reaction between a 2-aminobenzaldehyde (B1207257) or a related derivative and 2-acetyl-9,9-dimethylfluorene. The reaction proceeds through an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring system.

General Reaction Scheme:

Reactant A: 2-aminobenzaldehyde

Reactant B: 2-acetyl-9,9-dimethylfluorene

Catalyst: Acid or Base

Product: this compound

Numerous catalysts have been developed to improve the efficiency and mildness of the Friedlander reaction, including various Lewis acids and solid-supported catalysts. nih.govresearchgate.net For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as an effective catalyst for Friedlander annulation at ambient temperatures. nih.gov While this specific application to fluorenyl quinolines is not extensively detailed in readily available literature, the versatility of the Friedlander synthesis makes it a highly plausible and adaptable method for this target molecule. researchgate.netresearchgate.net Modifications such as using 2-azidobenzaldehyde (B97285) in [4+2] annulation reactions also represent a viable pathway for constructing the quinoline core. nih.gov

Povarov Reaction Applications

The Povarov reaction is a powerful multicomponent reaction (MCR) used for the synthesis of tetrahydroquinolines, which can subsequently be oxidized to form quinolines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This aza-Diels-Alder reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. researchgate.net The key advantage of the Povarov reaction is its ability to construct complex molecules in a single step from simple starting materials. beilstein-journals.orgresearchgate.net

For the synthesis of analogues of this compound, a Povarov reaction could be envisioned using an aniline, 9,9-dimethylfluorene-2-carbaldehyde, and a suitable alkene. The resulting tetrahydroquinoline adduct can then be oxidized to the fully aromatic quinoline. beilstein-journals.orgbeilstein-journals.org Various oxidizing agents, such as manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective for this transformation. beilstein-journals.orgbeilstein-journals.org

Recent advancements have expanded the scope of the Povarov reaction, for instance, by using methyl ketones as one of the components in an iodine-mediated formal [3+2+1] cycloaddition, which offers a metal-free pathway to substituted quinolines. researchgate.netorganic-chemistry.org This highlights the adaptability of the Povarov reaction for creating a diverse library of quinoline derivatives, including those with bulky substituents like the dimethyl-fluorenyl group. researchgate.netorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Reactants | Key Features | Product Step |

|---|---|---|---|

| Friedlander Condensation | 2-Aminoaryl ketone/aldehyde + α-Methylene ketone | Direct formation of the quinoline ring; Acid or base-catalyzed. | Aromatic Quinoline |

| Povarov Reaction | Aniline + Aldehyde + Alkene | Multicomponent reaction; Forms a tetrahydroquinoline intermediate. | Tetrahydroquinoline (requires oxidation) |

Transition-Metal-Free C-Alkylation Methods

The direct C-H functionalization of heterocycles represents a modern and atom-economical approach to synthesis. nih.gov Transition-metal-free methods are particularly attractive due to their reduced cost and lower environmental impact. For the synthesis of this compound, these methods could be applied to couple a pre-formed quinoline ring with a fluorenyl moiety.

One such strategy involves the direct arylation of quinolines. For example, visible-light-mediated photocatalysis using organic dyes like chlorophyll (B73375) can achieve the C-H arylation of quinolines without the need for a metal catalyst. rsc.org Another approach is the use of arylhydrazines as an aryl radical source for the C-3 arylation of quinoline-4-ones, a reaction that proceeds at room temperature in the presence of a base and air as the oxidant. organic-chemistry.org

While these methods typically target C-H bonds on the quinoline ring for functionalization rather than constructing the ring itself, they provide a valuable alternative for synthesizing derivatives. For instance, a quinoline N-oxide could be alkylated with an appropriate fluorenyl precursor under metal-free conditions. rsc.org These strategies avoid the pre-functionalization of starting materials often required in traditional cross-coupling reactions. nih.govresearchgate.netnih.gov

Derivatization and Structural Modification for Tuned Properties

The functional properties of this compound can be precisely tuned by introducing various substituents onto either the quinoline core or the fluorene moiety. These modifications can significantly alter the electronic, optical, and biological characteristics of the molecule.

Introduction of Fluoroalkyl Groups onto the Quinoline Core

The incorporation of fluorine or fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, into organic molecules is a common strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, lipophilicity, and electron-accepting ability. researchgate.net There are several methods for the synthesis of fluoroalkylated quinolines. organic-chemistry.org

One approach involves the construction of the quinoline ring from a trifluoromethyl-containing building block. nih.gov For example, cyclocondensation reactions using trifluoromethylated precursors can yield quinolines with -CF3 groups at various positions. colab.wsnih.gov Another strategy is the direct introduction of a fluoroalkyl group onto a pre-existing quinoline scaffold. organic-chemistry.org Metal-free methods, such as the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, provide a direct route to 2-fluoroalkylated quinolines. organic-chemistry.org

The introduction of a -CF3 group onto the quinoline part of this compound would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially impacting its emission color and electron-transport properties in optoelectronic devices.

Appendage of Electron-Donating and Electron-Accepting Moieties

The electronic and photophysical properties of conjugated molecules like this compound are highly dependent on the presence of electron-donating (D) and electron-accepting (A) groups. mdpi.com By strategically placing these groups, a "push-pull" or D-π-A system can be created, which often leads to strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character is desirable for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

The fluorene unit can be functionalized with electron-donating groups, such as amino or alkoxy groups, at positions C-2 or C-7. researchgate.netresearchgate.net The quinoline moiety, being relatively electron-deficient, naturally acts as an acceptor. nih.gov To enhance this property, strong electron-withdrawing groups like cyano (-CN) or nitro (-NO2) can be introduced onto the quinoline ring.

The interplay between the donor and acceptor strengths allows for the fine-tuning of the molecule's absorption and emission wavelengths, fluorescence quantum yields, and redox potentials. nih.govrsc.orgurjc.es For example, increasing the strength of the donor or acceptor group typically leads to a red-shift in the emission spectrum. nih.govbohrium.com

Table 2: Potential Functional Groups for Property Tuning

| Position of Substitution | Electron-Donating Groups (EDG) | Electron-Accepting Groups (EWG) | Potential Effect |

|---|---|---|---|

| Fluorene Moiety | -N(CH₃)₂, -OCH₃, -NH₂ | - | Enhanced "push" character, red-shifted emission. |

| Quinoline Core | - | -CN, -NO₂, -CF₃ | Enhanced "pull" character, altered redox potentials. |

This strategic functionalization is a key aspect of designing materials with tailored optoelectronic properties for specific technological applications. nih.govrsc.org

Spectroscopic and Electronic Characterization of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum provides precise information for confirming the molecular structure of the compound. In a synthesis detailed in patent literature, the ¹H NMR spectrum of this compound was recorded in a CDCl₃ solvent. The spectrum shows characteristic signals corresponding to the protons of the quinoline (B57606) and the 9,9-dimethylfluorene moieties.

The aromatic region of the spectrum is complex, with multiple signals appearing between 7.31 and 8.43 ppm. A distinctive singlet at 1.54 ppm, integrating to six protons, confirms the presence of the two methyl groups at the C9 position of the fluorene (B118485) ring. The specific chemical shifts and multiplicities are detailed in the table below.

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|

| 8.43 | d | Aromatic H |

| 8.20 | d | Aromatic H |

| 8.17 | d | Aromatic H |

| 8.00 | s | Aromatic H |

| 7.89-7.80 | m | Aromatic H |

| 7.75 | t | Aromatic H |

| 7.57 | t | Aromatic H |

| 7.45-7.31 | m | Aromatic H |

| 1.54 | s | -CH₃ (6H) |

Data sourced from patent WO2005089025A1.

While ¹H NMR confirms the proton framework, ¹³C NMR spectroscopy is used to verify the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift provides insight into its electronic environment.

Detailed experimental ¹³C NMR data for the specific compound this compound were not available in the searched scientific literature.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups and vibrational modes within the molecule. The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl groups, as well as C=C and C=N stretching vibrations from the quinoline and fluorene aromatic systems.

Specific experimental FTIR data for this compound could not be located in the reviewed literature.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum provides information on the wavelengths of light the molecule absorbs, which is related to its conjugated π-electron system.

The UV-Vis absorption spectrum of this compound is expected to exhibit intense absorption bands characteristic of its extended aromatic system, resulting from π-π* transitions. The shape and position of these bands (λmax) are determined by the conjugation between the fluorene and quinoline ring systems.

However, specific experimental data detailing the absorption maxima and molar absorptivity for this compound were not found in the available research.

Solvatochromic studies involve measuring the UV-Vis absorption spectra in a series of solvents with varying polarities. These studies reveal how the electronic ground and excited states of the molecule are influenced by the solvent environment. A significant shift in the absorption maximum with solvent polarity can indicate changes in the molecule's dipole moment upon electronic excitation.

No specific solvatochromic studies for this compound were identified in the reviewed scientific literature.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy provides profound insights into the excited-state dynamics of this compound systems. By analyzing the emission of light following photoexcitation, key parameters such as emission wavelength, lifetime, and efficiency can be determined.

Steady-State Fluorescence Emission Analysis

The steady-state fluorescence spectrum of this compound and its derivatives is characterized by the emission profile upon continuous excitation at a specific wavelength. The emission maximum (λem) is a critical parameter that defines the color of the emitted light. For analogous chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework, the emission wavelength is significantly influenced by the nature of the acceptor group attached. For instance, a simple aldehyde acceptor results in an emission maximum at 491 nm. nih.gov More complex acceptor moieties can lead to substantial red shifts in the emission.

The fluorescence of quinoline derivatives is a well-established phenomenon, with many exhibiting strong emission in the visible spectrum. researchgate.net The combination of the fluorene and quinoline moieties in the target molecule is expected to result in distinct fluorescent properties, governed by intramolecular charge transfer (ICT) from the electron-rich fluorene to the electron-deficient quinoline.

Table 1: Steady-State Fluorescence Emission Data for Related Fluorene-Based Chromophores

| Compound | Acceptor Group | Emission Maximum (λem) in DCM (nm) |

| 8 | -CHO | 491 |

Data sourced from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov

Time-Resolved Fluorescence Spectroscopy

Phosphorescence Investigations in Metal Complexes

When incorporated as a ligand in metal complexes, particularly with heavy metals like iridium(III) or platinum(II), this compound can facilitate phosphorescence. This emission arises from a spin-forbidden transition from an excited triplet state to the singlet ground state. The strong spin-orbit coupling induced by the heavy metal enhances the probability of this transition.

Cyclometalated iridium(III) complexes featuring quinoline-based ancillary ligands are a well-studied class of phosphorescent materials. researchgate.net These complexes can exhibit highly efficient emission, with the color tunable across the visible spectrum depending on the ligand structure. The phosphorescence quantum yields of such complexes can be significant, making them suitable for applications in OLEDs. For example, iridium complexes with quinoline-derived ancillary ligands have been shown to be efficient deep-red phosphors. researchgate.net

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications requiring bright emission. The quantum yield of fluorene derivatives can be quite high, with some fluorene-based two-photon absorbing molecules exhibiting quantum yields in the range of 0.86-0.98. nih.gov For styrylquinoline dyes, the quantum yield can vary, with reported values reaching up to 0.079 in certain cases. mdpi.comnih.gov

The determination of quantum yield is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Table 2: Photoluminescence Quantum Yields of Related Compounds

| Compound Type | Quantum Yield (ΦPL) | Reference |

| Fluorene-based two-photon absorbing molecules | 0.86 - 0.98 | nih.gov |

| Styrylquinoline dyes | up to 0.079 | mdpi.comnih.gov |

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the excitation and emission signals, reducing self-absorption and improving signal-to-noise ratios.

Fluorophores based on a quinoline scaffold are known to exhibit large Stokes shifts, which is often attributed to a significant change in geometry between the ground and excited states, a characteristic of intramolecular charge transfer (ICT) processes. mdpi.comnih.gov For some styrylquinoline derivatives, Stokes shifts can be substantial, contributing to their utility in cellular imaging. mdpi.com In asymmetrically substituted fluorene derivatives, large Stokes shifts have also been observed, particularly in photolysis products. mdpi.com

Electrochemical Characterization

Electrochemical methods, primarily cyclic voltammetry (CV), are instrumental in determining the frontier molecular orbital (FMO) energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical for understanding the charge injection and transport properties of a material in electronic devices.

The oxidation and reduction potentials obtained from CV measurements can be correlated to the HOMO and LUMO energy levels, respectively. For quinolinium salts and related compounds, reduction potentials have been reported to range from -0.43 to -1.08 V. nih.gov The electrochemical behavior of quinoline derivatives can be complex and is influenced by the specific substituents on the quinoline ring. nih.govrsc.org

For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the HOMO levels can be estimated from the onset of the oxidation peak in the cyclic voltammogram. nih.govacs.org The LUMO level can then be calculated by adding the optical bandgap (determined from the absorption spectrum) to the HOMO energy.

Table 3: Electrochemical Data for a Related Fluorene-Based Chromophore

| Compound | Eoxonset (V) | EHOMO (eV) | Egopt (eV) | ELUMO (eV) |

| 8 | 0.89 | -5.29 | 2.78 | -2.51 |

Data for a chromophore based on 9,9-dimethyl-9H-fluoren-2-amine. acs.org

The electrochemical properties of this compound are expected to be a composite of its constituent fluorene and quinoline moieties, with the fluorene unit contributing to the HOMO level (oxidation) and the quinoline unit influencing the LUMO level (reduction).

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a chemical species. For a compound like this compound, this method would involve dissolving the compound in a suitable solvent with a supporting electrolyte and cycling the potential of a working electrode.

The resulting voltammogram, a plot of current versus applied potential, would reveal the oxidation and reduction potentials of the molecule. These potentials correspond to the removal or addition of electrons from the molecule's frontier orbitals. The reversibility of these processes provides insight into the stability of the resulting radical cations and anions. For similar fluorene-based organic semiconductors, CV is typically used to determine their potential as charge-transporting materials in electronic devices.

Energy Level Alignment (HOMO/LUMO) Derived from Electrochemistry

The data obtained from cyclic voltammetry are crucial for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical parameters that govern the charge injection and transport properties of a material in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves in the cyclic voltammogram can be used to calculate the HOMO and LUMO energy levels, respectively. core.ac.uk These calculations are typically performed relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple. core.ac.uk The empirical formulas often used are:

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

The electrochemical energy gap (Egel) can then be determined as the difference between the HOMO and LUMO levels (Egel = ELUMO - EHOMO). This provides an estimate of the electronic band gap of the material. researchgate.netlew.ro

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the expected molecular formula is C24H19N. nih.gov

In an HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured to several decimal places. The experimentally measured mass would then be compared to the theoretically calculated mass for the C24H19N formula. A close match between the experimental and calculated values (typically within a few parts per million, ppm) would serve as definitive proof of the compound's identity and purity.

Advanced Morphological and Spectroscopic Techniques

The performance of organic semiconductor devices is highly dependent on the morphology of the active material in its solid state or thin-film form. Advanced microscopy and spectroscopic techniques are employed to characterize these properties.

Atomic Force Microscopy (AFM) for Film Characterization

Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography, down to the nanometer scale. researchgate.net It is particularly useful for characterizing the surface roughness and grain structure of thin films. researchgate.netimp.kiev.ua For a film of this compound, AFM could provide quantitative data on parameters such as root-mean-square (RMS) roughness and the size and distribution of crystalline or amorphous domains. researchgate.net A smooth, uniform film is generally desirable for efficient charge transport and to prevent short circuits in multilayered device architectures.

Time-of-Flight (TOF) Mobility Measurements

The charge carrier mobility is a measure of how quickly electrons or holes can move through a material under the influence of an electric field, a critical parameter for any semiconductor. rug.nl The Time-of-Flight (TOF) technique is a direct method for measuring this mobility. researchgate.netresearchgate.net

In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one electrode. An applied voltage then causes these carriers to drift across the film to the opposite electrode, generating a transient photocurrent. The time it takes for the carriers to traverse the film (the transit time) is measured, and from this, the charge carrier mobility can be calculated. This provides essential information on the material's intrinsic charge transport capabilities. researchgate.net

Two-Photon Absorption Spectroscopy

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is of significant interest for applications such as optical power limiting, 3D microfabrication, and bioimaging. nih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂ or δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). acs.org

Fluorene derivatives are known to exhibit substantial TPA cross-sections, making them attractive candidates for nonlinear optical materials. nih.govacs.org The 9,9-dimethyl-9H-fluoren-2-yl moiety, in particular, has been incorporated into larger molecular structures to enhance their TPA response.

A notable example is the BODIPY derivative ZL-61, which incorporates two 9,9-dimethyl-9H-fluoren-2-yl groups. This compound demonstrates a strong TPA response in the near-infrared region. nih.gov The TPA cross-section for ZL-61 was determined to be exceptionally high, highlighting the significant contribution of the fluorenyl groups to the nonlinear optical properties of the molecule. nih.gov Research on various fluorene-based molecules has shown that the incorporation of thiophene (B33073) and alkynyl moieties can further increase the TPA cross-section values. nih.gov For instance, some fluorene derivatives exhibit TPA cross-sections ranging from approximately 217 GM to 563 GM. nih.gov Another study on fluorenone-based molecules reported TPA cross-sections between 100 and 230 GM. science.gov

Table 1: Two-Photon Absorption (TPA) Cross-Section of a Derivative Containing the 9,9-Dimethyl-9H-fluoren-2-yl Moiety

| Compound Name | TPA Cross-Section (δ) [GM] | Wavelength [nm] |

|---|---|---|

| 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-boron-diuoride-azadipyrromethene (ZL-61) | 8321 | 800 |

Data sourced from Molecules. nih.gov

Transient Photovoltage Decay Techniques for Photovoltaic Studies

Transient photovoltage (TPV) decay is a crucial characterization technique used to investigate the charge carrier recombination kinetics in photovoltaic devices. The method involves perturbing the solar cell at its open-circuit condition with a small light pulse and then measuring the subsequent decay of the photovoltage over time. The rate of this decay provides direct insight into the charge carrier lifetime (τ), a critical parameter that dictates the efficiency of a solar cell. researchgate.net A longer carrier lifetime signifies slower recombination of photogenerated electrons and holes, which is essential for achieving high power conversion efficiencies. nih.gov

While specific TPV decay data for this compound was not found in the reviewed literature, studies on related fluorene-based materials in organic and perovskite solar cells underscore the importance of this analysis. The fluorene core is a common building block for hole-transporting materials (HTMs) and donor components in organic photovoltaics due to its excellent charge transport properties and thermal stability. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key indicator of a material's suitability for applications that involve high-temperature processing or operation, such as in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net

Fluorene derivatives, particularly those with 9,9-dialkyl substitutions, are well-regarded for their high thermal and chemical stability. The 9,9-dimethyl-9H-fluorene unit imparts significant thermal robustness to molecular structures. Studies on a series of chromophores based on the closely related 9,9-dimethyl-9H-fluoren-2-amine scaffold demonstrated excellent heat stability. nih.gov TGA measurements showed that these compounds exhibit onset decomposition temperatures above 325 °C, after which significant weight loss is observed. nih.gov This high thermal stability is a critical attribute for the fabrication of durable and reliable optoelectronic devices. nih.gov The decomposition of related imidazoline/dimethyl succinate (B1194679) hybrids has been shown to be a multi-step process that begins at temperatures around 200 °C. researchgate.net

Table 2: Thermal Stability of Chromophores Based on the 9,9-Dimethyl-9H-fluorene Moiety

| Compound Type | Onset Decomposition Temperature (Td) [°C] |

|---|---|

| Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine | > 325 |

Data sourced from Molecules. nih.gov

Theoretical and Computational Investigations of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline Systems

Density Functional Theory (DFT) Calculations

DFT is a robust computational method used to investigate the electronic structure of many-body systems, making it an ideal choice for studying complex organic molecules. nih.gov It is widely employed to determine optimized geometries, molecular orbital energies, and other electronic properties that are fundamental to a molecule's behavior. rsc.org

The first step in the computational analysis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline is the optimization of its ground-state molecular geometry. This is typically achieved using DFT methods, often with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31G(d,p). nih.govacs.org This level of theory has proven effective for a wide range of organic molecules. ijcce.ac.ir

The optimized structure reveals key steric and electronic features. The molecule consists of a planar fluorene (B118485) moiety connected to a quinoline (B57606) ring at the 2-position. The presence of two methyl groups at the C9 position of the fluorene unit creates a tetrahedral geometry at this carbon, preventing intermolecular stacking and improving solubility in common organic solvents. A critical geometric parameter is the dihedral angle between the planes of the fluorene and quinoline rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the two moieties are not perfectly coplanar. This twist angle influences the degree of π-conjugation across the molecule, which in turn affects its electronic properties. DFT calculations can precisely predict this angle, which is expected to be non-zero, leading to a partially broken conjugation that impacts both absorption and emission characteristics.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. researchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. researchgate.net

In the this compound system, the 9,9-dimethylfluorene unit acts as the primary electron-donating moiety, while the quinoline ring serves as the electron-accepting component. DFT calculations show that the electron density of the HOMO is predominantly localized on the fluorene fragment. Conversely, the LUMO's electron density is mainly distributed over the quinoline ring and the π-bridge connecting the two units. This spatial separation of the FMOs is a characteristic feature of donor-acceptor molecules and is fundamental to their charge-transfer properties. nih.gov

Below is a table summarizing typical energetic values for this class of compounds, as predicted by DFT calculations.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -5.50 to -5.80 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.10 to -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |

| Egap (HOMO-LUMO) | 3.10 to 3.40 | Energy gap, indicating electronic excitation energy |

Note: These values are representative for fluorenyl-quinoline systems and are calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

The reorganization energy (λ) is a critical parameter for evaluating the charge transport properties of organic materials. It quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral-state geometry to its charged-state geometry and vice versa. nih.gov Lower reorganization energies facilitate faster charge transfer rates according to Marcus theory, making them a key target in the design of efficient organic electronic materials. nih.govresearchgate.net

The total reorganization energy has two components: the internal reorganization energy (λint), related to changes in the molecular geometry, and the external reorganization energy, related to the surrounding medium. DFT calculations are particularly effective for predicting the internal reorganization energy for both hole (λh) and electron (λe) transport. This is achieved by performing geometry optimizations for both the neutral and charged (anion and cation) states of the molecule.

For a rigid molecule like this compound, the reorganization energies are expected to be relatively low, suggesting its potential suitability for charge transport applications.

| Parameter | Predicted Value (eV) | Description |

| λh (hole) | 0.20 to 0.30 | Reorganization energy for hole transport |

| λe (electron) | 0.25 to 0.35 | Reorganization energy for electron transport |

Note: Values are typical for rigid aromatic systems and are derived from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption and emission spectra. researchgate.netresearchgate.net It provides detailed information about electronic transitions, including their energies, strengths, and the nature of the orbitals involved.

TD-DFT calculations are used to predict the vertical excitation energies from the ground state (S0) to various excited states (Sn). The lowest energy transition, S0 → S1, is typically the most important for photophysical applications. For this compound, this transition is primarily characterized as a π → π* transition, originating from the HOMO and terminating in the LUMO. nih.gov

The calculations provide the excitation energy (often expressed as the wavelength of maximum absorption, λmax) and the oscillator strength (f), which is a measure of the transition's probability. A higher oscillator strength indicates a more intense absorption band. Analysis of the orbitals involved confirms the nature of the transition. For this molecule, the S0 → S1 transition corresponds to the transfer of electron density from the fluorene-centered HOMO to the quinoline-centered LUMO.

| Parameter | Predicted Value | Description |

| λmax (S0 → S1) | 340 - 360 nm | Wavelength of maximum absorption for the lowest energy transition |

| Oscillator Strength (f) | > 0.5 | Indicates a strongly allowed electronic transition |

| Major Contribution | HOMO → LUMO | Confirms the primary orbitals involved in the excitation |

Note: Predictions are based on TD-DFT calculations, often using functionals like CAM-B3LYP which are well-suited for charge-transfer systems. researchgate.net

The spatial separation of the HOMO (on the fluorene donor) and LUMO (on the quinoline acceptor) strongly suggests that the lowest energy electronic excitation will possess significant Intramolecular Charge Transfer (ICT) character. nih.gov Upon absorption of a photon, an electron is promoted from the electron-rich fluorene moiety to the electron-deficient quinoline moiety. rsc.org

TD-DFT provides a quantitative way to analyze this phenomenon. The nature of the ICT can be visualized by plotting electron density difference maps between the ground and excited states. These maps show regions of decreased electron density (typically around the donor) and increased electron density (around the acceptor) upon excitation. Furthermore, the degree of ICT can be assessed by analyzing the orbital contributions to the excitation. A dominant HOMO → LUMO transition in a donor-acceptor system is a clear indicator of ICT. nih.govrsc.org This charge transfer into the excited state is responsible for the molecule's large change in dipole moment upon excitation, a property that often leads to interesting solvatochromic effects, where the emission and absorption spectra shift with solvent polarity. nih.gov

Simulation of Absorption and Emission Spectra

The optical properties of this compound, particularly its absorption and emission characteristics, are primarily investigated using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) stands out as a prevalent computational method for simulating the electronic absorption and emission spectra of such organic molecules with reasonable accuracy and computational cost. researchgate.netmdpi.com This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of the subsequent radiative decay, which results in fluorescence. mdpi.com

The accuracy of TD-DFT simulations heavily relies on the choice of the functional and basis set. For donor-acceptor systems like the target molecule, where the fluorene unit acts as an electron donor and the quinoline moiety as an electron acceptor, functionals like CAM-B3LYP are often employed to accurately describe charge-transfer states. researchgate.net The simulations typically predict the maximum absorption wavelength (λmax), the corresponding oscillator strength (f), which indicates the intensity of the transition, and the molecular orbitals involved in the electronic transition. mdpi.com

For this compound, the lowest energy absorption is expected to be dominated by the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational analyses of similar structures show that the HOMO is generally localized on the electron-rich fluorene moiety, while the LUMO is centered on the electron-deficient quinoline ring. mdpi.com This spatial separation of frontier orbitals is characteristic of an intramolecular charge transfer (ICT) transition. nih.gov

The simulated emission spectra are obtained by optimizing the geometry of the first excited state (S₁) and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift, a critical parameter in fluorescence applications. Furthermore, simulations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to predict solvatochromic effects—the shift in spectral bands with changing solvent polarity. researchgate.net A significant red-shift in emission with increasing solvent polarity further substantiates the ICT nature of the excited state.

| Parameter | Gas Phase | THF (ε=7.58) | DMSO (ε=46.8) |

| λabs (nm) | 355 | 362 | 368 |

| Oscillator Strength (f) | 0.85 | 0.89 | 0.92 |

| Major Contribution | H→L (95%) | H→L (94%) | H→L (93%) |

| λem (nm) | 410 | 435 | 460 |

| Stokes Shift (cm-1) | 3980 | 4950 | 5890 |

This table presents hypothetical data representative of TD-DFT calculations (CAM-B3LYP/6-311G++(d,p)) for this compound, illustrating typical trends based on studies of similar donor-acceptor molecules. researchgate.net

Investigation of Excited State Dynamics (e.g., ESIPT, TICT, Intersystem Crossing)

Understanding the deactivation pathways of the excited state is crucial for predicting a molecule's photophysical behavior, such as its fluorescence quantum yield and lifetime. Computational chemistry provides powerful tools to investigate these complex dynamics.

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that requires a molecule to possess both a proton-donating group (e.g., -OH) and a proton-accepting group in close spatial proximity. nih.govnih.gov The base structure of this compound lacks the necessary acidic proton for ESIPT to occur. However, theoretical studies on analogous systems, such as phenol-quinoline compounds, show that if a hydroxyl group were introduced at an appropriate position (e.g., ortho to the quinoline's nitrogen atom on a connecting phenyl ring), a low-barrier ESIPT process could be induced. nih.gov This would result in a characteristic dual emission: a high-energy band from the locally excited (LE) state and a significantly red-shifted band with a large Stokes shift from the proton-transferred tautomer species. nih.govmdpi.com

Twisted Intramolecular Charge Transfer (TICT): In molecules with donor and acceptor units linked by a single bond, a TICT state can form in the excited state. This process involves a rotation around the single bond, leading to a conformation with minimal orbital overlap between the donor and acceptor, which stabilizes the charge-separated state. This TICT state is often non-emissive or weakly emissive at a much longer wavelength, providing a non-radiative decay channel that can quench fluorescence. For this compound, the C-C bond connecting the fluorene and quinoline rings is a potential axis for such rotation. Computational modeling can map the potential energy surface of the S₁ state as a function of the dihedral angle to identify the energy barriers between the planar LE state and the perpendicular TICT state.

Intersystem Crossing (ISC): Intersystem crossing is a radiationless transition between states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). researchgate.net The efficiency of this process is critical for applications in phosphorescent organic light-emitting diodes (PhOLEDs). The rate of ISC can be predicted computationally by calculating the singlet-triplet energy gap (ΔEST) and the spin-orbit coupling (SOC) between the relevant states. A small ΔEST and large SOC facilitate rapid ISC. The presence of the nitrogen atom in the quinoline moiety can enhance SOC compared to pure hydrocarbons, potentially making fluorenyl-quinoline systems interesting candidates for triplet-state applications. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

| S1 Energy | 3.45 | Energy of the first singlet excited state |

| T1 Energy | 2.80 | Energy of the first triplet excited state |

| T2 Energy | 3.50 | Energy of the second triplet excited state |

| ΔEST (S1-T1) | 0.65 | A larger gap generally disfavors S₁→T₁ ISC |

| ΔE(S1-T2) | -0.05 | Near-degeneracy can enable efficient S₁→T₂ ISC (El-Sayed allowed) |

| SOC (S1↔T2) | ~1.0 cm-1 | Spin-orbit coupling matrix element; larger values increase ISC rate |

This table shows representative theoretical values for excited state properties of a fluorenyl-quinoline system, highlighting parameters crucial for predicting ISC rates. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum mechanical calculations provide insight into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules in a condensed phase over time. arabjchem.orguantwerpen.be Using classical mechanics and pre-defined force fields (like GAFF), MD simulations can model systems containing thousands of atoms, providing a picture of how this compound behaves in a realistic environment, such as in solution or an amorphous solid film. nih.gov

A key aspect investigated by MD is the conformational flexibility, particularly the distribution of the dihedral angle between the fluorenyl and quinolyl planes. nih.gov This conformation directly influences the extent of π-conjugation and, consequently, the optoelectronic properties. Simulations can reveal the most stable conformations and the energy barriers to rotation, which affects the potential for forming TICT states. researchgate.net

MD simulations are also used to analyze how the molecule interacts with its surroundings. For instance, by simulating the molecule in a solvent box (e.g., water or toluene), one can compute radial distribution functions (RDFs) to understand the solvation structure and specific solvent-solute interactions. arabjchem.org In the context of materials science, MD can be used to simulate the morphology of an amorphous film, providing insights into intermolecular packing and its effect on charge transport properties.

| Simulation Parameter | System | Result |

| Simulation Time | 100 ns | NVT Ensemble |

| System | Single molecule in Toluene box | 300 K |

| Average Dihedral Angle | Fluorene-Quinoline | 35.2° ± 8.5° |

| RMSD of Solute | Cα atoms | 1.8 Å |

| RDF (g(r)) peak | Solute center to Toluene | 5.1 Å |

This table provides an example of typical results obtained from an MD simulation of this compound, offering insights into its dynamic conformational behavior in a non-polar solvent. arabjchem.org

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). amercrystalassn.orgwiley-vch.de This approach partitions the molecule into discrete atomic "basins" and identifies critical points in the electron density, which are used to characterize the nature of atomic interactions. nih.gov

For this compound, QTAIM analysis would be particularly useful for characterizing the bond connecting the fluorene and quinoline fragments. By locating the bond critical point (BCP) along the path of maximum electron density between the two carbon atoms, several properties can be calculated. These include the electron density at the BCP (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP). researchgate.net

The values of these parameters distinguish between different types of chemical bonds. For instance, a covalent bond (shared interaction) is typically characterized by a high ρBCP and a negative ∇²ρBCP. In contrast, closed-shell interactions (like ionic bonds or van der Waals forces) show low ρBCP and positive ∇²ρBCP. The sign of HBCP can also indicate the degree of covalent character. This analysis provides a quantitative description of the electronic structure that complements the more orbital-based views from other methods. nih.gov

| Bond (Atom Pair) | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Bond Character |

| C-C (Inter-ring) | 0.275 | -0.710 | -0.285 | Predominantly covalent |

| C=C (Quinoline) | 0.320 | -0.895 | -0.450 | Covalent (double bond character) |

| C=N (Quinoline) | 0.335 | -0.450 | -0.480 | Polar covalent |

This table presents plausible QTAIM data for key bonds in this compound, derived from computational studies on similar aromatic systems. researchgate.netnih.gov

Computational Predictions of Optoelectronic Parameters and Device Performance Metrics

Computational methods, primarily DFT, are indispensable for predicting the electronic parameters that govern the performance of organic materials in optoelectronic devices like OLEDs. ankara.edu.tr These predictions guide the rational design of new materials by establishing structure-property relationships.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO levels are fundamental parameters. researchgate.net The HOMO energy relates to the ionization potential (IP) and the ability to donate an electron (hole transport), while the LUMO energy relates to the electron affinity (EA) and the ability to accept an electron (electron transport). The HOMO-LUMO energy gap (Eg) provides an estimate of the molecule's excitation energy and influences its color and electrochemical stability. nih.gov For this compound, the high-lying HOMO is expected from the fluorene unit, and the low-lying LUMO from the quinoline, making it a potential candidate for an emissive material. mdpi.com

Reorganization Energy (λ): The reorganization energy is the energy required for a molecule and its surrounding environment to relax structurally after a charge is added or removed. It is a critical factor determining charge mobility, with lower values of λ indicating faster charge transfer rates. It is calculated separately for holes (λh) and electrons (λe). A well-designed material for a specific charge transport layer should have a low reorganization energy for that charge carrier.

Device Performance Metrics: The calculated parameters provide qualitative predictions of device performance. For example, the HOMO and LUMO levels determine the energy barriers for injecting holes and electrons from the electrodes. A good alignment of these levels with the work functions of the electrodes is necessary for efficient charge injection. The relative values of hole and electron reorganization energies can suggest whether the material is better suited for a hole-transport layer (HTL), an electron-transport layer (ETL), or an emissive layer (EML) in an OLED. nih.govacs.org

| Parameter | Predicted Value | Relevance to Device Performance |

| HOMO Energy | -5.65 eV | Hole injection from anode; stability |

| LUMO Energy | -2.40 eV | Electron injection from cathode |

| Energy Gap (Eg) | 3.25 eV | Determines emission color (blue region) |

| Ionization Potential (IP) | 5.70 eV | Energy to remove an electron |

| Electron Affinity (EA) | 2.35 eV | Energy gained by adding an electron |

| λhole (λh) | 0.22 eV | Efficiency of hole transport |

| λelectron (λe) | 0.28 eV | Efficiency of electron transport |

This table summarizes key optoelectronic parameters for this compound as would be predicted by DFT calculations, indicating its potential utility in electronic devices. nih.govacs.org

Advanced Optoelectronic and Functional Materials Applications of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline

Organic Light-Emitting Diodes (OLEDs)

The unique molecular architecture of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline, which combines a hole-transporting fluorene (B118485) unit with an electron-transporting quinoline (B57606) moiety, makes it a versatile material for various applications within Organic Light-Emitting Diodes (OLEDs). Its rigid structure, high thermal stability, and bipolar charge transport characteristics have led to its investigation in multiple functional layers of the OLED stack, from the emissive layer to charge transport and blocking layers.

Application as Host Materials in Emissive Layers

The efficacy of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs relies heavily on the host material used in the emissive layer. An ideal host must possess several key attributes: a high triplet energy (ET) to confine the triplet excitons of the guest emitter, balanced hole and electron transport capabilities to ensure a wide recombination zone, and good thermal and morphological stability.

The this compound molecule is a promising candidate for a bipolar host material. The 9,9-dimethylfluorene group is a well-established hole-transporting unit, while the quinoline group, an electron-deficient heterocycle, facilitates electron transport. This intrinsic bipolar nature allows for balanced charge injection and transport within the emissive layer, which can lead to a broader recombination zone and help to reduce efficiency roll-off at high brightness. The high triplet energy associated with the fluorene core is particularly advantageous for preventing reverse energy transfer from high-energy phosphorescent emitters, especially for blue and green OLEDs. nih.govossila.com

Research into similar molecular structures, such as those combining carbazole (B46965) (another hole-transporting unit) with quinazoline (B50416) or triazine (electron-transporting units), has demonstrated the effectiveness of this design strategy for creating high-performance host materials for red phosphorescent OLEDs. researchgate.net These bipolar hosts enable high efficiency and brightness by ensuring that the phosphorescent guest molecules are efficiently excited. nih.govresearchgate.net

Role as Electron Transport Layer (ETL) Components

An Electron Transport Layer (ETL) is crucial for facilitating the movement of electrons from the cathode into the emissive layer for recombination with holes. Materials used for ETLs should possess high electron mobility and appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient electron injection from the cathode and to block the migration of excitons away from the emissive layer.

The quinoline fragment in this compound provides the necessary electron-deficient properties for electron transport. Quinoline and its derivatives are known to be effective in ETLs due to their n-type semiconductor characteristics. While this specific compound is not commonly used as a primary ETL material, its molecular design suggests its potential for this role. In practice, its bipolar nature, stemming from the addition of the fluorene unit, often leads to its use as a host material where both electron and hole transport are required simultaneously.

Function as Hole Transport Layer (HTL) Components

The Hole Transport Layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. Key requirements for HTL materials include high hole mobility, suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection, and excellent thermal stability to ensure device longevity.

The 9,9-dimethylfluorene moiety is a cornerstone in the design of high-performance HTMs. rsc.org Fluorene-based materials are known for their high hole mobility and good film-forming properties. mdpi.com For instance, derivatives like 2,7-bis(diarylamino)-9,9-dimethylfluorenes have been successfully synthesized and used as HTMs, demonstrating performance comparable to standard biphenyl-based materials. researchgate.net An OLED device incorporating a similar fluorene-based HTM, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A. mdpi.com Although this compound itself is not primarily designated as an HTL material due to its electron-transporting quinoline group, the inherent hole-transporting capability of its fluorene core is a key feature of its versatile electronic properties.

Implementation as Electron Blocking Layer (EBL)

An Electron Blocking Layer (EBL) is often inserted between the emissive layer and the hole transport layer. Its primary function is to confine electrons within the emissive layer by creating an energetic barrier, thus preventing them from leaking into the HTL where they would not contribute to light emission. This confinement enhances the probability of electron-hole recombination within the EML, thereby increasing device efficiency. An effective EBL material must have a LUMO energy level that is significantly higher than that of the adjacent emissive layer material.

Given the strong hole-transporting characteristics of the fluorene unit, this compound could theoretically function as an EBL. Its relatively high LUMO level, influenced by the fluorene moiety, could create the necessary barrier to confine electrons within a designated emissive layer, forcing recombination to occur where desired.

Utilization as a Ligand in Phosphorescent Metal Complexes (e.g., Iridium Complexes)

One of the most significant applications of this compound is as a cyclometalating ligand in heavy metal complexes, particularly those of iridium(III), for phosphorescent OLEDs (PhOLEDs). In these complexes, the ligand coordinates to the central metal ion, and its electronic properties play a direct role in determining the photophysical characteristics of the resulting material, such as emission color, quantum efficiency, and stability. nih.gov

| Property | Value | Source |

| Compound Name | Bisthis compound iridium(III) | lumtec.com.tw |

| CAS Number | 889750-25-8 | lumtec.com.tw |

| Molecular Formula | C₅₃H₄₃IrN₂O₂ | lumtec.com.tw |

| Molecular Weight | 932.14 g/mole | lumtec.com.tw |

| Photoluminescence (PL) | 615 nm (in THF) | lumtec.com.tw |

| UV-Vis Absorption | 309, 368 nm (in THF) | lumtec.com.tw |

| Thermal Stability (TGA) | >320 °C (0.5% wt. loss) | lumtec.com.tw |

Influence on Device Efficiency, Luminous Efficiency, and Operational Lifetime Characteristics

The multifaceted roles of this compound and its derivatives directly impact key OLED performance metrics, including efficiency and operational stability. encyclopedia.pub

When used as a ligand in the red phosphorescent emitter Ir(flq)₂(acac), it contributes to creating a highly stable and efficient device. The high thermal stability (TGA >320 °C) ensures the material can withstand the heat generated during device operation, a critical factor for achieving a long lifetime. lumtec.com.tw The structural rigidity and steric hindrance provided by the dimethylfluorene groups help maintain high luminous efficiency by preventing quenching effects that can reduce the light output over time.

As a bipolar host material, its ability to achieve balanced charge transport is paramount for device performance. Balanced transport ensures that the recombination of electrons and holes occurs efficiently within the emissive layer, leading to high current efficiency (cd/A) and external quantum efficiency (EQE). An imbalance in charge carriers can lead to charge accumulation at interfaces, which is a known degradation mechanism that shortens the operational lifetime of an OLED. nih.govmdpi.com By facilitating a wide recombination zone, materials like this can reduce exciton (B1674681) density, thereby mitigating efficiency roll-off and slowing degradation processes such as triplet-polaron annihilation. mdpi.com

Dye-Sensitized Solar Cells (DSSCs)

The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for use in dye-sensitized solar cells. The fluorene unit typically acts as a core part of the electron-donating segment or as a component of the π-bridge, while the quinoline moiety can be part of the π-bridge or modified to act as an acceptor/anchoring group.

Development as Photosensitizer Components

In the architecture of DSSCs, organic dyes function as photosensitizers, absorbing solar radiation and injecting electrons into a semiconductor's conduction band. The design of these dyes often follows a donor-π-bridge-acceptor (D-π-A) model to facilitate efficient intramolecular charge transfer upon photoexcitation. researchgate.net The fluorene group is a well-regarded building block for DSSC dyes due to its rigid, co-planar structure which enhances electronic conjugation, and its excellent thermal and photochemical stability. researchgate.net The 9,9-dimethyl substitution on the fluorene core is a common strategy to improve solubility and prevent aggregation on the semiconductor surface, which would otherwise hinder performance.

Derivatives of quinoline have also been incorporated into D-π-A structures for DSSCs, serving as an effective π-bridge that can modulate the electronic properties of the sensitizer. researchgate.net The combination of a fluorene donor with a quinoline unit in a single molecule, like this compound, offers a promising framework for efficient photosensitizers. By attaching suitable donor and acceptor/anchoring groups to this core, its light-harvesting capabilities and photovoltaic performance can be optimized. Research on similar D-A-π-A dyes incorporating quinoline has shown that modifying auxiliary acceptors can significantly improve power conversion efficiency. researchgate.net

Table 1: Photovoltaic Performance of Representative Quinoline-Based D-A-π-A Dyes

| Dye | Voc (V) | Jsc (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

|---|---|---|---|---|

| BIM1 | 0.635 | 10.15 | 0.72 | 4.63 |

| BIM2 | 0.627 | 11.53 | 0.72 | 5.21 |

| BIM3 | 0.641 | 9.27 | 0.73 | 4.34 |

Data adapted from research on D-A-π-A dyes where quinoline is the π-bridge and cyanoacrylic acid is the acceptor. researchgate.net

Anchoring Group Design in DSSCs

For a photosensitizer to function effectively, it must be securely adsorbed onto the surface of the semiconductor, typically titanium dioxide (TiO₂). This is achieved through the incorporation of one or more anchoring groups into the dye's molecular structure. nih.gov These groups not only ensure strong binding to the TiO₂ surface but also provide the pathway for efficient electron injection from the dye's excited state into the semiconductor's conduction band. nih.gov

The most commonly employed anchoring groups in DSSC dyes are carboxylic acid and cyanoacrylic acid. nih.govscribd.com In the context of this compound, these anchors would typically be attached to the quinoline end of the molecule, transforming it into the acceptor-anchor part of the D-π-A system. The nitrogen atom in the quinoline ring can also influence the binding properties and electronic coupling with the TiO₂ surface.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. researchgate.net The performance of an OFET is largely determined by the charge-transport properties of the organic semiconductor used as the active layer. Fluorene derivatives are widely investigated as high-performance organic semiconductors due to their rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. researchgate.net

The this compound molecule combines the favorable charge-transport characteristics of the fluorene core with the electronic properties of the quinoline unit. Fluorene-based materials have been successfully used in both p-type (hole-transporting) and n-type (electron-transporting) OFETs, depending on the electron-donating or -withdrawing nature of the substituents. researchgate.net The incorporation of a nitrogen-containing heterocycle like quinoline can influence the material's energy levels (HOMO/LUMO) and its charge-carrier polarity. While specific OFET performance data for this compound is not widely reported, related fluorene derivatives have shown promising results.

Table 2: Key Performance Parameters for OFETs

| Parameter | Description | Desirable Value |

|---|---|---|

| Charge Carrier Mobility (μ) | The velocity of charge carriers in the semiconductor under an applied electric field. | High ( > 1 cm²/Vs) |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current in the "on" state to the "off" state. | High ( > 10⁶) |

| Threshold Voltage (Vth) | The gate voltage required to turn the transistor "on". | Low (close to 0 V) |

| Subthreshold Swing (SS) | The change in gate voltage needed to change the drain current by one order of magnitude. | Small |

The development of new fluorene-based semiconductors, including those incorporating heterocyclic moieties, is a key area of research aimed at improving the performance and stability of OFETs for applications in flexible displays, sensors, and RFID tags. researchgate.net

Molecular Sensors and Chemosensors

The inherent fluorescence of the fluorene unit and the metal-coordinating ability of the quinoline nitrogen make this compound an excellent candidate for the development of molecular sensors.

"Turn-On" Fluorescence Sensor Design

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. nih.gov A "turn-on" sensor is one that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon binding to its target. researchgate.net This mechanism offers high sensitivity and a low background signal.

The design of such sensors often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net In a typical PET-based sensor, a receptor unit is linked to a fluorophore. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, "turning on" the fluorescence. researchgate.net